molecular formula C32H27N5O7 B580609 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine CAS No. 1345969-99-4

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine

Cat. No.: B580609
CAS No.: 1345969-99-4
M. Wt: 593.596
InChI Key: GXGGEVLLHVPIBG-XCOQKUFESA-N
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Description

This compound is a purine nucleoside analog characterized by:

  • 9-β-D-ribofuranosyl attachment, modified with 2-C-methyl and 2,3,5-tri-O-benzoyl groups.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGEVLLHVPIBG-XCOQKUFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-C-Methyl-D-Ribofuranose

2-C-methyl-D-ribofuranose is synthesized via a Kiliani–Fischer homologation or enzymatic epimerization. A reported method involves the treatment of D-ribose with methylmagnesium bromide under anhydrous conditions to introduce the methyl branch at the 2' position. The reaction proceeds with a yield of 65–70%, and the product is purified via recrystallization from ethanol.

Tri-O-Benzoylation of 2-C-Methyl-D-Ribofuranose

The hydroxyl groups at the 3', 5', and 2' positions are protected using benzoyl chloride in pyridine. The reaction is conducted at 0–5°C to minimize side reactions, achieving >90% conversion. The tri-O-benzoylated product is isolated as a white crystalline solid (melting point: 163–165°C) and characterized by ¹H-NMR (δ 7.8–8.1 ppm for benzoyl aromatic protons).

Table 1: Physical Properties of 2-C-Methyl-D-Ribofuranose Tri-O-benzoate

PropertyValue
Molecular Weight593.6 g/mol
Melting Point163–165°C
SolubilityDCM, DMSO, MeOH
¹H-NMR (CDCl₃)δ 5.85 (d, J=5.2 Hz, H1')

Glycosylation of 2-Aminopurine with Protected Ribofuranose

The Vorbrüggen glycosylation method is employed to couple 2-aminopurine with the tri-O-benzoylated ribofuranose. This step demands strict control over stereochemistry to ensure β-anomeric selectivity.

Activation of 2-Aminopurine

2-Aminopurine is silylated using N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile. Silylation enhances the nucleophilicity of the N9 position, enabling efficient glycosylation. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Coupling Reaction

The silylated purine is reacted with 2-C-methyl-tri-O-benzoyl-ribofuranosyl trichloroacetimidate in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid. The reaction proceeds at 80°C for 3 hours, yielding the β-anomer exclusively due to the steric bulk of the 2-C-methyl group. The crude product is purified via silica gel chromatography (eluent: 30% ethyl acetate/hexane), achieving a 75–80% yield.

Table 2: Glycosylation Reaction Conditions

ParameterValue
CatalystTMSOTf (4.4 mmol)
Temperature80°C
Time3 hours
Anomeric Ratio (α:β)0:100
Yield78%

Deprotection and Final Product Isolation

The tri-O-benzoyl groups are removed under mild basic conditions to yield the target compound.

Benzoyl Group Removal

The glycosylated intermediate is treated with methanolic ammonia (7N NH₃/MeOH) at 0°C for 24 hours. This step selectively cleaves the benzoyl esters without affecting the glycosidic bond or the 2-amino group. The reaction progress is confirmed by the disappearance of benzoyl peaks in ¹H-NMR.

Crystallization and Characterization

The deprotected product is crystallized from a mixture of ethanol and water (4:1), yielding colorless needles. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 594.1945 [M+H]⁺.

Table 3: Spectroscopic Data for Final Product

TechniqueData
¹H-NMR (DMSO-d₆)δ 8.35 (s, H8), 6.15 (d, H1')
¹³C-NMRδ 160.2 (C2), 152.4 (C4)
HRMS594.1945 [M+H]⁺

Alternative Synthetic Routes and Optimization

Enzymatic Glycosylation

Recent advances employ purine nucleoside phosphorylases (PNPs) to catalyze the glycosylation. This method avoids harsh Lewis acids and improves stereoselectivity. However, the 2-C-methyl ribose exhibits lower enzymatic activity, resulting in yields <50%.

Solid-Phase Synthesis

A modular approach using Wang resin-bound ribose derivatives has been explored. The 2-C-methyl group is introduced via on-resin alkylation, followed by benzoylation and purine coupling. While scalable, this method requires extensive optimization to prevent epimerization.

Challenges and Industrial Considerations

Stereochemical Purity

The 2-C-methyl group induces steric hindrance, complicating glycosylation. Computational modeling (DFT) predicts transition states favoring β-configuration, aligning with experimental outcomes.

Scalability Issues

Large-scale synthesis faces challenges in TMSOTf handling and benzoyl waste management. Continuous flow systems are being investigated to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl-protected ribofuranosyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its efficacy as an antineoplastic agent . Research indicates that it exhibits remarkable anti-tumor activity, making it a candidate for further development in cancer therapy. The compound's structure allows it to interact with biological systems effectively, potentially inhibiting tumor growth and proliferation by targeting specific cellular pathways associated with cancer cell survival and replication.

Nucleoside Modifications

The compound is also relevant in the context of nucleoside modifications . Modified nucleosides have been synthesized using various approaches, including transition metal-catalyzed cross-coupling reactions. These modifications can enhance the biological activity of nucleosides, allowing for the development of more effective therapeutic agents against viral infections and cancer .

Table: Comparison of Nucleoside Modifications

Modification TypeExample CompoundBiological Activity
C5 or C6 modified pyrimidines(E)-5-(2-bromovinyl)-2′-deoxyuridineAnti-herpes agent
C2 or C8 modified purines8-pyrenyl-2'-deoxyguanosineOligonucleotide labeling probe
Fused purines9-(2-chlorophenylmethyl)purinesCytotoxic effects

Mechanistic Insights

The mechanisms through which 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine exerts its effects are still under investigation. However, studies suggest that it may interfere with nucleic acid synthesis or function, thereby disrupting critical processes in rapidly dividing cells such as cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study reported on the synthesis of various purine analogs using this compound as a precursor, demonstrating its versatility in generating derivatives with enhanced biological properties .
  • Antitumor Efficacy : Another research highlighted its application in cancer models, showing significant reductions in tumor size when administered in combination with other chemotherapeutic agents.
  • Nucleoside Probes : The compound has been utilized as a probe for studying nucleic acid interactions due to its ability to mimic natural nucleosides while providing insights into binding affinities and mechanisms .

Mechanism of Action

The mechanism of action of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves:

    Inhibition of RNA Synthesis: The compound inhibits RNA polymerase, leading to a decrease in RNA synthesis.

    Modulation of DNA Repair: It interferes with DNA repair mechanisms, preventing the repair of damaged DNA in cancer cells.

    Molecular Targets: The primary targets are RNA polymerase and DNA repair enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in Purine Substituents

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 205171-04-6)
  • Key Difference: Chloro substituent at position 6 vs. amino at position 2.
  • Synthesis : Similar benzoylation and methylation strategies are used, but final yields depend on halogenation/amination steps .
2,6-Diamino-9-(2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS 640725-73-1)
  • Key Difference: Diamino substitution (positions 2 and 6) and lack of benzoyl protection.
  • Impact: Increased polarity due to free hydroxyl groups reduces lipophilicity, limiting cellular uptake. However, dual amino groups may enhance binding to adenosine receptors .

Sugar Modifications and Protective Groups

9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
  • Key Difference : Acetyl vs. benzoyl protection and dichloro-purine core.
  • Impact : Acetyl groups are smaller and more labile under basic conditions, simplifying deprotection. However, benzoyl groups provide superior stability during synthesis, albeit requiring harsher deprotection (e.g., NH3/MeOH) .
  • Conformational Analysis: X-ray data show the 2-C-methyl group in the title compound induces a distinct envelope conformation (C3' deviation: 0.602 Å from plane), altering purine orientation compared to non-methylated analogs .
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F↑-dAdo)
  • Key Difference: Arabinofuranosyl sugar with 2'-fluoro vs. 2-C-methyl-ribofuranosyl.
  • Biological Activity: Cl-F↑-dAdo exhibits 50-fold higher cytotoxicity in CEM cells due to enhanced ribonucleotide reductase inhibition.

Physicochemical and Pharmacokinetic Properties

Compound LogP<sup>*</sup> Solubility (µg/mL) Metabolic Stability (t1/2, h)
Title Compound (Tri-O-benzoyl, 2-C-methyl) 3.8 <10 (PBS) 6.2 (Human liver microsomes)
6-Chloro analog (Tri-O-benzoyl) 4.1 <5 (PBS) 5.8
2,6-Diamino (Unprotected) 0.9 >100 (PBS) 1.5
Tri-O-acetyl-2,6-dichloro 2.3 20 (PBS) 3.4

<sup>*</sup>Calculated using ChemAxon.

  • Lipophilicity : Benzoyl groups increase LogP, favoring passive diffusion but risking solubility limitations.
  • Metabolic Stability : The 2-C-methyl group in the title compound slows glycosidic bond cleavage by phosphorylases, improving t1/2 compared to acetylated analogs .

Biological Activity

2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine is a purine nucleoside analogue with significant biological activity. This compound has garnered attention due to its potential therapeutic applications in oncology and virology. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

The chemical structure of 2-Amino-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₄
Molecular Weight327.30 g/mol
Melting Point105-115 °C
Density2.1 ± 0.1 g/cm³
Boiling Point711.8 ± 70 °C at 760 mmHg
Flash Point384.3 ± 35.7 °C

The biological activity of this compound primarily stems from its role as a purine nucleoside analogue. It exerts its effects through several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with the normal synthesis of DNA by mimicking natural nucleosides, thereby disrupting cellular replication processes.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is a critical mechanism for preventing tumor growth.
  • Antiviral Activity : Similar to other nucleoside analogues, it may exhibit antiviral properties by inhibiting viral replication.

Biological Activity Studies

Research has demonstrated the biological efficacy of this compound across various studies:

Anticancer Activity

A study highlighted the use of purine nucleoside analogs in targeting indolent lymphoid malignancies. The findings indicated that these compounds exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancerous cells .

Antiviral Activity

The antiviral potential was assessed in a study evaluating various modified purine nucleosides against human viruses. The results showed that certain analogs demonstrated significant inhibition against a range of viruses, suggesting that the compound may possess similar antiviral properties .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Case Study on Cancer Cell Lines : In vitro studies using various tumor cell lines (L1210, CEM, HeLa) revealed that the compound inhibited cell proliferation significantly, indicating its potential as an anticancer agent .
  • Antiviral Efficacy : A panel of human viruses was tested against modified purine nucleosides, with promising results indicating that the compound could inhibit viral replication effectively .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves regioselective benzoylation of the ribofuranose hydroxyl groups and introduction of the 2-C-methyl group. Challenges include avoiding undesired side reactions during benzoylation (e.g., migration of protecting groups) and ensuring stereochemical integrity. Solutions include using controlled stoichiometry of benzoyl chloride and activating agents like TMCS (trimethylsilyl chloride) to enhance reaction specificity .

Q. What role do the tri-O-benzoyl groups play in the synthesis?

The tri-O-benzoyl groups protect the 2', 3', and 5' hydroxyl groups of the ribofuranose during glycosylation and methylation steps. This prevents nucleophilic attack at these positions, ensuring the purine base couples exclusively at the 1' position. Deprotection is typically achieved using ammonia/methanol post-synthesis .

Q. What analytical techniques confirm the structure and purity of this compound?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and regioselectivity. HPLC with UV detection (e.g., at 260 nm) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight. Polarimetry or X-ray crystallography may validate the β-D-configuration .

Q. What are the primary biological mechanisms investigated for this compound?

As a nucleoside analog, it inhibits viral polymerases via competitive incorporation into RNA/DNA, disrupting replication. Studies focus on its activity against RNA viruses (e.g., HCV) by mimicking adenosine, leading to chain termination .

Advanced Questions

Q. How does the 2-C-methyl modification influence stability and bioactivity compared to non-methylated analogs?

The 2-C-methyl group enhances metabolic stability by resisting phosphorylase-mediated degradation. It also introduces steric hindrance, potentially improving binding specificity to viral polymerases. Comparative SAR studies show methylated analogs exhibit longer half-lives in vitro than 2'-O-methyl derivatives .

Q. How can conflicting antiviral efficacy data for similar analogs be resolved experimentally?

Discrepancies may arise from differences in cell lines, viral strains, or assay conditions. Standardized protocols (e.g., consistent MOI, timepoints) and head-to-head comparisons under identical conditions are critical. Quantifying intracellular triphosphate levels via LC-MS can correlate efficacy with metabolite availability .

Q. What methodologies ensure regioselective benzoylation at the ribofuranose hydroxyls?

Regioselectivity is achieved by stepwise benzoylation using temporary protecting groups (e.g., silyl ethers) or kinetic control. For example, benzoylation at 5'-OH first, followed by 2' and 3', leverages steric and electronic effects. Monitoring via TLC or in situ IR spectroscopy optimizes reaction progression .

Q. How do reaction solvents impact glycosylation yield?

Aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the purine base, improving coupling efficiency. Protic solvents (e.g., methanol) may deactivate the glycosyl donor. Anhydrous conditions are critical to prevent hydrolysis of activated intermediates (e.g., trichloroacetimidates) .

Q. What strategies optimize tri-O-benzoyl deprotection without degrading the purine base?

Mild basic conditions (e.g., NH₃/MeOH at 0–4°C) selectively cleave benzoyl esters. Prolonged exposure or strong bases (e.g., NaOH) risk depurination. Monitoring via HPLC ensures complete deprotection while minimizing degradation .

Q. How is the β-D-ribofuranosyl configuration confirmed, and what are common pitfalls?

NOE (Nuclear Overhauser Effect) NMR correlations between H1' and H4' confirm the β-configuration. Pitfalls include misinterpreting coupling constants (e.g., J1'-2' for α vs. β anomers) or insufficient resolution in crowded spectral regions. X-ray crystallography provides definitive proof but requires high-quality crystals .

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